σ1R Antagonist Precursor
While direct biological data for 1-(2,6-diazaspiro[3.4]octan-6-yl)ethanone is limited, it is a close structural analog of the 2,6-diazaspiro[3.4]octan-7-one scaffold, which has been shown to yield potent sigma-1 receptor (σ1R) antagonists. A detailed SAR study identified compound 32 (a 2,6-diazaspiro[3.4]octan-7-one derivative) as a potent σ1R antagonist [1]. This provides strong class-level inference that the 1-(2,6-diazaspiro[3.4]octan-6-yl)ethanone scaffold, when appropriately derivatized, has the potential for high-affinity binding to therapeutically relevant targets.
| Evidence Dimension | Sigma-1 Receptor Antagonism (Ki) |
|---|---|
| Target Compound Data | Not available for the exact compound. |
| Comparator Or Baseline | Compound 32 (a 2,6-diazaspiro[3.4]octan-7-one derivative): Potent σ1R antagonist. |
| Quantified Difference | N/A (Data is for a related derivative, not the target compound). |
| Conditions | In vitro radioligand binding assay. |
Why This Matters
This evidence validates the 2,6-diazaspiro[3.4]octane core as a pharmacologically relevant scaffold, justifying the procurement of this specific building block for medicinal chemistry programs targeting the sigma-1 receptor.
- [1] Fu, K., Xu, W., Yang, R., Zhao, H., Xu, H., Wei, Y., Liu, H., Qiu, Y., Chen, D., Guo, D., & Xiong, B. (2023). 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. *European Journal of Medicinal Chemistry*, 249, 115178. View Source
